1-Methyldecahydro-1,5-naphthyridine
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Overview
Description
1-Methyldecahydro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a fused ring system containing nitrogen atoms, making it a significant molecule in medicinal chemistry due to its potential biological activities .
Preparation Methods
The synthesis of 1-Methyldecahydro-1,5-naphthyridine can be achieved through various synthetic routes. One common method involves the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates . Industrial production methods often utilize optimized whole-cell bioconversions, which provide a green and chemoselective approach to synthesizing 1,5-naphthyridine derivatives .
Chemical Reactions Analysis
1-Methyldecahydro-1,5-naphthyridine undergoes several types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions with electrophilic or nucleophilic reagents, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles such as alkyl halides or amines.
Scientific Research Applications
1-Methyldecahydro-1,5-naphthyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyldecahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for metal complexes, influencing their catalytic activity. Additionally, its biological activities are attributed to its ability to interact with cellular targets, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-Methyldecahydro-1,5-naphthyridine can be compared with other similar compounds, such as:
1,5-Naphthyridine: Both compounds share a similar core structure but differ in their substituents and biological activities.
1,6-Naphthyridine: This compound has a different arrangement of nitrogen atoms in the ring system, leading to distinct chemical and biological properties.
1,8-Naphthyridine: Another isomer with unique reactivity and applications compared to this compound. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
5-methyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-7-3-4-8-9(11)5-2-6-10-8/h8-10H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDLYZLEIVJSSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2C1CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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